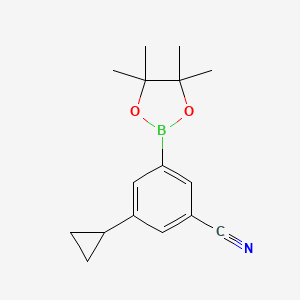

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an arylboronic ester derivative featuring a benzonitrile core substituted with a cyclopropyl group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl frameworks in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-11(10-18)7-13(9-14)12-5-6-12/h7-9,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFKPEOWZLZMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146953 | |

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-45-6 | |

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220696-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

Borylation Reaction: The starting material, cyclopropylbenzonitrile, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium acetate) under inert atmosphere conditions.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction Reactions: Oxidation of the cyclopropyl group or reduction of the nitrile group to form corresponding alcohols or amines.

Substitution Reactions: Nucleophilic substitution reactions at the boronic ester moiety.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene).

Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Alcohols and Amines: Formed through oxidation and reduction reactions, respectively.

Substituted Boronic Esters: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs and treatments. Industry: It is utilized in the manufacturing of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its participation in cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Positional Isomers: Para vs. Meta Substitution

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): This para-substituted analogue lacks the cyclopropyl group and exhibits a melting point of 94–99°C. However, the absence of the cyclopropyl group may reduce selectivity in congested coupling environments .

B. Methyl-Substituted Analogues

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1220219-59-9):

Replacing the cyclopropyl group with a methyl substituent decreases steric bulk, which may improve solubility and reaction rates in polar solvents. However, the methyl group’s electron-donating nature could slightly reduce the electron-deficient character of the aryl boronate, affecting coupling efficiency with electron-rich partners . - This compound is less commonly used in complex coupling scenarios .

C. Trifluoromethyl-Substituted Analogue

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS 479411-95-5):

The trifluoromethyl group is a stronger electron-withdrawing substituent than nitrile, significantly enhancing the electrophilicity of the aryl boronate. This improves reactivity with electron-rich aryl halides but may reduce stability under basic conditions .

Physicochemical Properties

- Physical State: The target compound is synthesized as a colorless oil , whereas para-substituted analogues (e.g., CAS 171364-82-2) are solids (mp 94–99°C), influencing handling and storage requirements .

- Solubility: Methyl-substituted analogues (e.g., CAS 1220219-59-9) likely exhibit better solubility in nonpolar solvents due to reduced polarity, whereas the cyclopropyl group’s bulk may limit solubility in aqueous systems .

Biological Activity

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H20BNO2

- Molecular Weight : 269.15 g/mol

- CAS Number : 1630082-46-0

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can enhance the compound's efficacy in targeting enzymes or receptors involved in disease processes.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit potent antiparasitic effects. For instance:

- In vitro Studies : Compounds with similar structures have shown significant inhibition of Plasmodium falciparum growth, with effective concentrations (EC50) ranging from 0.010 µM to 0.177 µM depending on the substituents present on the aromatic ring .

Anti-cancer Properties

The compound has also been evaluated for its anti-cancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggering apoptotic pathways as evidenced by increased caspase activity in treated cells.

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated:

- IC50 Values : Ranged from 5 µM to 15 µM across different cell lines.

- Mechanism : The compound induced apoptosis through mitochondrial pathways.

Study 2: Antiparasitic Efficacy

In a mouse model of malaria using Plasmodium berghei, the compound demonstrated:

- Efficacy : A reduction of parasitemia by approximately 30% at a dosage of 40 mg/kg over four days.

- Metabolic Stability : The compound showed promising metabolic stability which is crucial for therapeutic applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what analytical methods are used to confirm its purity?

- Methodology :

- Synthesis : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, boronate ester intermediates are coupled with cyclopropane-containing precursors under conditions involving Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Cs₂CO₃), and solvents like THF or dioxane at 80–100°C .

- Cyclopropane Introduction : Copper-catalyzed borylation/cyanation steps may be employed to introduce the cyclopropyl group, as seen in analogous systems .

- Characterization :

- Purity : Confirmed via HPLC or GC-MS.

- Structural Confirmation : NMR (¹H, ¹³C, ¹⁹F), FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?

- Methodology :

- Single crystals are grown via slow evaporation or diffusion methods. Data collection is performed using a diffractometer (Mo/Kα radiation).

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and OLEX2 for visualization and analysis .

- Key Parameters :

- Bond lengths and angles for the boronate ester (C-B: ~1.57 Å) and cyclopropyl ring (C-C: ~1.50 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data in the electronic properties of this compound?

- Methodology :

- Hybrid Approaches : Combine DFT calculations (e.g., B3LYP/6-311G**) with experimental UV-Vis and cyclic voltammetry to validate frontier molecular orbitals .

- Data Reconciliation : Adjust computational models to account for solvent effects or crystal packing forces observed in X-ray data .

Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

- Experimental Design :

- Compare reaction rates/yields of this compound with non-cyclopropyl analogs (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile).

- Findings : The cyclopropyl group reduces reactivity in Suzuki couplings due to steric hindrance, requiring elevated temperatures (e.g., 100°C) or bulky ligands (e.g., SPhos) to achieve >70% yield .

Q. What are the challenges in maintaining boronate ester stability during multi-step syntheses?

- Optimization Strategies :

- Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Use anhydrous THF or toluene under inert atmospheres .

- Add stabilizing agents like K₃PO₄ to scavenge trace acids .

Troubleshooting Experimental Issues

Q. How to address low yields in cross-coupling reactions involving the cyclopropyl group?

- Solutions :

- Use sterically hindered ligands (e.g., XPhos) to mitigate unfavorable interactions.

- Optimize stoichiometry (1.2–1.5 equiv. boronate ester to aryl halide) .

Q. What methods validate the absence of hydrolysis byproducts in the final compound?

- Analytical Techniques :

- ¹¹B NMR to detect free boronic acid (δ ≈ 30 ppm for intact boronate ester vs. δ ≈ 18 ppm for hydrolyzed product) .

- LC-MS to identify [M+H]+ peaks for desired product vs. side products .

Applications in Academic Research

Q. How is this compound utilized in materials science or pharmaceutical research?

- Case Studies :

- Organic Electronics : As a building block in meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .

- Drug Discovery : Intermediate in synthesizing HSD17B13 inhibitors (e.g., BI-3231) via Suzuki couplings .

Q. What computational tools predict regioselectivity in its reactions?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.